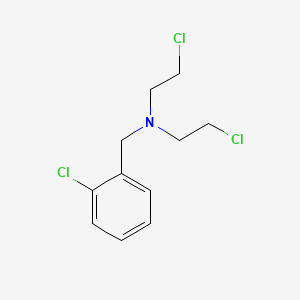

o-Chloro-bis(2-chloroethyl)benzylamine

Description

Structure

3D Structure

Properties

CAS No. |

2361-61-7 |

|---|---|

Molecular Formula |

C11H14Cl3N |

Molecular Weight |

266.6 g/mol |

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-[(2-chlorophenyl)methyl]ethanamine |

InChI |

InChI=1S/C11H14Cl3N/c12-5-7-15(8-6-13)9-10-3-1-2-4-11(10)14/h1-4H,5-9H2 |

InChI Key |

KJFZUVXEVLKSPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CCCl)CCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of O Chloro Bis 2 Chloroethyl Benzylamine

Precursor Synthesis and Benzylamine (B48309) Derivatization

The synthesis of the target compound begins with the carefully controlled preparation of precursor molecules, specifically N,N-bis(2-hydroxyethyl)benzylamine intermediates.

Synthesis of N,N-bis(2-hydroxyethyl)benzylamine Intermediates

The foundational step in this synthetic route is the reaction of a substituted benzyl (B1604629) chloride with diethanolamine (B148213) (also known as N,N-bis(2-hydroxyethyl)amine) to yield the N,N-bis(2-hydroxyethyl)benzylamine intermediate. google.comprepchem.com A significant improvement in this process involves the use of an acid acceptor, such as sodium carbonate, in molar equivalent quantities. google.comprepchem.com This addition is crucial as it inhibits the formation of significant by-products like N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine. prepchem.comprepchem.com

The reaction is typically performed by adding one molar equivalent of benzyl chloride to a warmed mixture containing one molar equivalent each of diethanolamine and sodium carbonate. google.comprepchem.com The rate of addition is controlled to maintain the exothermic reaction at a temperature between 70°C and 100°C. google.comprepchem.com Following the addition, the mixture is stirred for approximately one hour at this temperature to ensure the reaction goes to completion. google.com Toluene (B28343) is often used as a solvent, and after the reaction, the mixture is filtered to remove inorganic salts. The resulting toluene solution, containing the desired intermediate, is then dried, often by azeotropic distillation, to produce a solution with a substantially quantitative yield of N,N-bis(2-hydroxyethyl)benzylamine. google.comprepchem.comprepchem.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield | Reference |

| Benzyl chloride | Diethanolamine | Sodium Carbonate | Toluene | 70-100 °C | Quantitative | google.comprepchem.com |

Role of Substituted Benzylamines in Synthetic Pathways

Substituted benzylamines are pivotal intermediates in the synthesis of various nitrogen mustards. The benzyl group is incorporated into the molecule through the reaction of benzyl chloride with an appropriate amine, such as diethanolamine. google.com In this context, the resulting N-benzyl derivative, N,N-bis(2-hydroxyethyl)benzylamine, serves as the direct precursor to the final chlorinated product. google.com The presence of the benzyl group is a defining structural feature of this class of compounds, influencing their chemical properties and subsequent reactivity. The entire synthetic strategy is designed to first build the benzylamine scaffold with hydroxyethyl (B10761427) groups, which are then converted in a subsequent step to the reactive chloroethyl moieties characteristic of nitrogen mustards. google.com

Chlorination Procedures for Bis(2-hydroxyethyl)amine Derivatives

The conversion of the hydroxyl-containing intermediate to the final chloro-substituted product is a critical transformation achieved through specific chlorination agents and optimized conditions.

Conversion of Hydroxyethyl Groups to Chloroethyl Moieties

The transformation of the N,N-bis(2-hydroxyethyl)benzylamine intermediate into N,N-bis(2-chloroethyl)benzylamine is accomplished by reacting it with a chlorinating agent, most commonly thionyl chloride (SOCl₂). google.com This reaction effectively replaces the two hydroxyl (-OH) groups on the ethyl chains with chlorine atoms. google.com The process is typically carried out in a solvent such as toluene or chloroform. google.com The reaction of the di-hydroxy intermediate with thionyl chloride leads to the formation of the desired bis(2-chloroethyl) product, which can be isolated as a free base or its hydrochloride salt. google.com

Optimized Reaction Conditions and Yield Enhancements

Significant yield enhancements and reduction of by-products have been achieved through optimization of the chlorination procedure. A key improvement is the reverse order of addition of reactants: the dry toluene solution of N,N-bis(2-hydroxyethyl)benzylamine is added to a heated solution of thionyl chloride (greater than two molar equivalents), rather than the other way around. google.comprepchem.com This modification has been shown to completely eliminate the formation of the N-benzylmorpholine by-product. prepchem.comprepchem.com

The reaction temperature is maintained at approximately 65°C to 75°C during the addition. google.com After the reaction is complete, the mixture is treated with an aqueous alkali solution, such as sodium hydroxide, to neutralize excess reagents and by-products. google.com The organic layer, typically a toluene solution, is then separated and dried. google.com These optimized conditions result in a nearly quantitative yield of N,N-bis(2-chloroethyl)benzylamine. google.com For instance, one documented procedure using a dry toluene solution of the intermediate and thionyl chloride reported a 99% yield of the final product. google.com Another run under similar optimized conditions reported a 94.0% yield. google.com

| Precursor | Chlorinating Agent | Solvent | Temperature | Key Optimization | Yield | Reference |

| N,N-bis(2-hydroxyethyl)benzylamine | Thionyl Chloride | Toluene | 65-75 °C | Reverse addition (amine to SOCl₂) | 94-99% | google.comprepchem.com |

| N,N-bis(2-hydroxyethyl)benzylamine | Thionyl Chloride | Chloroform | 30-40 °C | Not specified | 98% (hydrochloride salt) | google.com |

Reaction Mechanisms in the Formation of o-Chloro-bis(2-chloroethyl)benzylamine

The formation of the target compound involves two primary mechanistic steps. The initial synthesis of the diol intermediate, N,N-bis(2-hydroxyethyl)benzylamine, proceeds via a nucleophilic substitution reaction. The nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic benzylic carbon of o-chlorobenzyl chloride, displacing the chloride ion. The presence of a base like sodium carbonate neutralizes the hydrogen chloride formed, driving the reaction to completion. google.com

The subsequent chlorination of the N,N-bis(2-hydroxyethyl)benzylamine intermediate with thionyl chloride follows a well-established mechanism for converting alcohols to alkyl chlorides. Each hydroxyl group reacts with thionyl chloride to form an intermediate chlorosulfite ester. This is understood to be a nucleophilic substitution (SN²) mechanism. The chloride ion, either from the thionyl chloride itself or from the decomposition of the protonated intermediate, then attacks the carbon atom bearing the chlorosulfite group, displacing it and leading to the formation of the chloroethyl moiety. Sulfur dioxide (SO₂) and hydrogen chloride (HCl) are released as gaseous by-products. The use of an excess of thionyl chloride and controlled temperature ensures the efficient conversion of both hydroxyethyl groups. google.com

Analysis of Synthetic Byproducts and Impurities in Research Preparations

The synthesis of N,N-bis(2-chloroethyl)benzylamine, a compound structurally similar to this compound, typically involves a two-step process. The first step is the reaction of benzyl chloride with bis(2-hydroxyethyl)amine (diethanolamine), followed by a second step where the resulting N,N-bis(2-hydroxyethyl)benzylamine is chlorinated using an agent like thionyl chloride. prepchem.comgoogle.com While specific data on the o-chloro derivative is limited in publicly available research, analysis of the non-chlorinated analogue's synthesis provides critical insight into potential byproducts and impurities that may form. The substitution of benzyl chloride with o-chlorobenzyl chloride is unlikely to fundamentally alter the types of side reactions that occur.

Gas chromatography/mass spectrometry (GC/MS) analysis of the initial reaction mixture has identified several key byproducts. prepchem.comgoogle.com These impurities arise from side reactions involving the reactants and intermediates.

During the first step (alkylation of diethanolamine), the primary impurities identified are:

N,N-dibenzyl-N-(2-hydroxyethyl)amine : This byproduct suggests that the secondary amine intermediate, N-benzyl-N-(2-hydroxyethyl)amine, can be further benzylated.

N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine : This impurity indicates a side reaction where the hydroxyl group of the diethanolamine moiety is benzylated, in addition to the amino group. prepchem.comgoogle.com

In the second step (chlorination with thionyl chloride), another significant byproduct has been observed:

N-benzylmorpholine : This cyclic ether-amine is likely formed through an intramolecular cyclization of the N,N-bis(2-hydroxyethyl)benzylamine intermediate or a related species, especially under the acidic conditions of the chlorination reaction. prepchem.comgoogle.com Its presence is noted to be around 5-10% in some preparations. prepchem.comgoogle.com

Table 1: Identified Byproducts in the Synthesis of N,N-bis(2-chloroethyl)benzylamine

| Synthetic Step | Byproduct/Impurity | Plausible Origin | Reported Abundance |

|---|---|---|---|

| 1. Alkylation of Diethanolamine | N,N-dibenzyl-N-(2-hydroxyethyl)amine | Over-alkylation of the amine | ~13% by weight |

| 1. Alkylation of Diethanolamine | N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine | O-alkylation of a hydroxyl group | ~16% by weight |

| 2. Chlorination | N-benzylmorpholine | Intramolecular cyclization | ~5-10% |

Development of Novel Synthetic Routes for this compound Analogues

The development of novel synthetic routes for analogues of this compound often focuses on modifying the core bis(2-chloroethyl)amine (B1207034) moiety to alter its chemical properties and biological activity. These strategies can be applied to the o-chloro-substituted parent compound to generate a diverse library of derivatives.

One significant area of development involves the synthesis of N-phosphorylated analogues . This approach creates compounds structurally related to cyclophosphamide (B585). A common method involves the reaction of a bis(2-chloroethyl)amine hydrochloride salt with phosphorus oxychloride and a suitable amino alcohol, such as 3-aminopropan-1-ol, in a one-pot synthesis. google.com This reaction forms a cyclic oxazaphosphorinane ring, yielding compounds like N,N-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine-2-amine 2-oxide. google.com Applying this route to an o-chlorobenzylamine precursor would yield the corresponding N-(o-chlorobenzyl) substituted oxazaphosphorinane.

Another innovative approach aims to enhance the delivery of the active bis(2-chloroethyl)amine group, for instance, across the blood-brain barrier. This has been explored through the synthesis of redox-active derivatives . One such strategy involves converting the bis(2-chloroethyl)amine moiety into a 1,4-dihydropyridine (B1200194) conjugate, such as 1-methyl-3-[bis-(2′-chloroethyl)amino]carbamoyl-1,4-dihydropyridine. researchgate.net This lipophilic carrier system is designed to be oxidized in the target tissue, releasing the active compound. researchgate.net

Silylation-based derivatization represents a different strategy for creating reactive intermediates. The hydrochloride salt of bis(2-chloroethyl)amine can be treated with trimethylchlorosilane in the presence of a base like triethylamine. This process forms a trimethylsilyl (B98337) derivative, bis(2-chloroethyl)trimethylsilylamine, which offers an alternative pathway for subsequent chemical modifications.

Furthermore, research into functionally diverse benzylamine derivatives provides a template for creating analogues. Copper-catalyzed three-component carboamination of styrenes has been used to synthesize a variety of secondary benzylureas and related amine derivatives. nih.gov Additionally, the synthesis of benzylamines with different substitutions on the aromatic ring, such as 2,6-disubstituted derivatives with alkoxy or ω-hydroxyalkoxy groups, has been explored to modulate biological activity. nih.gov These routes could be adapted to introduce further functionalization onto the o-chlorobenzyl ring of the parent compound, leading to a new class of analogues.

Table 2: Novel Synthetic Routes for Analogues

| Analogue Type | Synthetic Strategy | Key Reagents | Potential Application |

|---|---|---|---|

| N-Phosphorylated Analogues | Cyclocondensation | Phosphorus oxychloride, 3-aminopropan-1-ol | Creation of cyclophosphamide-type compounds |

| Redox-Active Derivatives | Conjugation to a dihydropyridine (B1217469) carrier | Dihydropyridine precursors | Enhanced delivery to specific tissues |

| Silylated Intermediates | Silylation of the amine hydrochloride | Trimethylchlorosilane, Triethylamine | Alternative pathway for chemical modification |

| Substituted Benzylamines | Introduction of functional groups on the aryl ring | Various substituted benzyl precursors | Modulation of biological activity |

Mechanistic Investigations of Alkylating Properties and Biomolecular Interactions

Fundamental Alkylation Mechanism of Nitrogen Mustards

The alkylating activity of nitrogen mustards like o-Chloro-bis(2-chloroethyl)benzylamine proceeds through a well-characterized intramolecular cyclization reaction.

The process is initiated by an intramolecular nucleophilic attack of the tertiary amine nitrogen on the γ-carbon of one of the 2-chloroethyl side chains. This results in the displacement of a chloride ion and the formation of a highly strained, three-membered ring structure known as an aziridinium (B1262131) cation. This cation is a potent electrophile, making it highly susceptible to attack by nucleophiles. The reactivity of this intermediate is central to the compound's ability to alkylate biological molecules.

In biological systems, a variety of nucleophilic sites on biomolecules can be targeted by the electrophilic aziridinium ion. These include the nitrogen and sulfur atoms in amino acid residues of proteins and the nitrogen atoms of the purine (B94841) and pyrimidine (B1678525) bases in nucleic acids. In in vitro systems, studies with related nitrogen mustards have demonstrated that the N7 position of guanine (B1146940) is a particularly favorable site for alkylation.

DNA Alkylation Studies

The primary cytotoxic effects of many nitrogen mustards are attributed to their interaction with DNA, leading to damage that can disrupt cellular processes like replication and transcription.

Upon formation of the aziridinium ion, this compound can react with DNA. The N7 atom of guanine is the most nucleophilic site in DNA and is the predominant target for alkylation by many nitrogen mustards. This reaction leads to the formation of a monofunctional adduct, where one of the 2-chloroethyl arms of the molecule is covalently attached to the guanine base. Other potential sites of alkylation on DNA bases, though generally less frequent, include the N1 and N3 positions of adenine (B156593) and the N3 position of cytosine.

Table 1: Common DNA Adducts of Nitrogen Mustards

| Alkylated Base | Position of Alkylation | Type of Adduct |

|---|---|---|

| Guanine | N7 | Monofunctional |

| Adenine | N1, N3 | Monofunctional |

This table represents common adducts formed by the nitrogen mustard class of compounds.

As a bis-alkylating agent, this compound possesses a second 2-chloroethyl arm that can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive site allows the compound to form a covalent linkage with a second nucleophilic site. When this occurs with a second base on the same or an opposing DNA strand, it results in the formation of a DNA cross-link.

Interstrand cross-links, which connect the two strands of the DNA double helix, are particularly cytotoxic lesions as they prevent the separation of the DNA strands, which is essential for both replication and transcription. The most common interstrand cross-link formed by nitrogen mustards is between the N7 positions of two guanine residues. Intrastrand cross-links, connecting two bases on the same DNA strand, can also occur.

The formation of DNA adducts and cross-links by alkylating agents triggers a complex cellular response. In experimental models, cells activate DNA damage response (DDR) pathways to detect and repair the DNA lesions. The presence of bulky adducts and cross-links can stall replication forks and lead to the activation of cell cycle checkpoints, arresting the cell cycle to allow time for repair.

If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis. The efficiency of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), plays a crucial role in determining the ultimate fate of a cell exposed to DNA damaging agents like this compound.

Protein Alkylation and Enzyme Inhibition Studies

The reactivity of the bis(2-chloroethyl)amino group is not limited to DNA; it also readily forms covalent bonds with a variety of cellular proteins, leading to the disruption of their normal functions.

Nitrogen mustards, the class of compounds to which this compound belongs, are known to be potent alkylating agents that react with various nucleophilic sites on cellular macromolecules, including proteins. While specific studies on this compound are limited, research on analogous compounds provides significant insights into its probable mechanisms of protein alkylation.

One of the primary mechanisms of action for nitrogen mustards involves the formation of a highly reactive aziridinium ion, which then electrophilically attacks electron-rich centers in proteins. Studies on the closely related compound, bis(2-chloroethyl)methylamine, have demonstrated its ability to covalently bind to chromatin proteins. In experiments with L5178Y lymphoblast cell chromatin, it was observed that the extent of monofunctional substitution of proteins was similar on a weight basis to that of DNA. This study also revealed that up to 40% of nuclear proteins could be cross-linked to DNA at a 10 mM concentration of bis(2-chloroethyl)methylamine, highlighting the extensive protein alkylation potential of this class of compounds. nih.gov

The specific amino acid residues within proteins that are susceptible to alkylation by nitrogen mustards include those with nucleophilic side chains, such as cysteine, histidine, lysine, and methionine. The covalent modification of these residues can lead to conformational changes, inactivation of enzymatic function, and disruption of protein-protein interactions.

A summary of potential protein targets and alkylated residues by nitrogen mustards is presented in the table below.

| Target Protein Class | Potential Alkylation Sites (Amino Acid Residues) | Consequence of Alkylation |

| Nuclear Proteins (e.g., histones) | Lysine, Arginine | Alteration of chromatin structure, DNA-protein cross-linking |

| Cytoskeletal Proteins (e.g., tubulin) | Cysteine | Disruption of microtubule dynamics |

| Enzymes | Cysteine, Histidine (in active sites) | Inhibition of catalytic activity |

It is important to note that while these findings are based on related nitrogen mustards, they strongly suggest that this compound would exhibit a similar reactivity profile towards a wide array of cellular proteins.

The covalent modification of enzymes by alkylating agents like this compound can lead to significant inhibition of their catalytic activity. The structural similarity of the reactive aziridinium ion of nitrogen mustards to endogenous molecules can lead to specific enzyme targeting. For instance, nitrogen mustards have been shown to be potent inhibitors of enzymes involved in neurotransmitter metabolism, such as choline (B1196258) oxidase, acetylcholine (B1216132) esterase, and choline acetylase. nih.gov The half-inhibition of choline oxidase has been observed at concentrations around 1 x 10⁻⁶M. nih.gov

This inhibitory effect is attributed to the alkylation of critical amino acid residues within the enzyme's active site, thereby preventing substrate binding or catalysis. The inhibition of these particular enzymes appears to be linked to the structural resemblance of the ethylenimonium derivatives to choline and acetylcholine. nih.gov

The table below summarizes the inhibitory effects of nitrogen mustards on select enzymes.

| Enzyme | Class | Function | Inhibition by Nitrogen Mustards |

| Choline Oxidase | Oxidoreductase | Catalyzes the oxidation of choline | Potent inhibition |

| Acetylcholine Esterase | Hydrolase | Breaks down the neurotransmitter acetylcholine | Inhibition at higher concentrations |

| Choline Acetylase | Transferase | Synthesizes acetylcholine | Inhibition at higher concentrations |

Furthermore, studies on other alkylating agents have shown a broader impact on cellular enzymes. For example, the cytotoxicity of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in brain tumor cell lines has been linked to the inhibition of O⁶-alkylguanine-DNA alkyltransferase (AGT), an enzyme critical for DNA repair. nih.gov While not a direct enzymatic inhibition by the parent compound, this highlights how the downstream effects of alkylation can impact enzymatic pathways.

Cellular Mechanistic Studies in Non-Human Cell Lines

In vitro studies using non-human cell lines have been instrumental in elucidating the cellular responses to damage induced by alkylating agents such as this compound.

The extensive DNA damage caused by alkylating agents triggers cellular surveillance mechanisms that can lead to cell cycle arrest. This provides the cell with time to repair the damage before proceeding to the next phase of the cell cycle. If the damage is too severe, this arrest can become permanent or lead to programmed cell death.

The following table outlines the observed effects of nitrogen mustards on different phases of the cell cycle in various cell lines.

| Cell Line | Compound | Observed Effect on Cell Cycle |

| K562 (human leukemia) | Melphalan | Inhibition of cell proliferation |

| NCI-60 (human tumor cell panel) | Melphalan | Inhibition of cell proliferation |

These findings suggest that this compound likely induces a similar disruption of the cell cycle and inhibition of DNA replication in susceptible cells.

The formation of DNA interstrand cross-links (ICLs) by bifunctional alkylating agents is a particularly cytotoxic lesion that can trigger programmed cell death, or apoptosis. Nitrogen mustards are known to form these ICLs, typically between the N-7 atoms of guanine residues in a 5'-d(GNC) sequence. wikipedia.org

The presence of these ICLs is a strong signal for the cell to initiate apoptosis, often mediated by the p53 tumor suppressor protein. wikipedia.org p53 plays a critical role in scanning the genome for defects, and upon detecting irreparable damage, it can activate the apoptotic cascade. This process involves the activation of a series of caspases, which are proteases that execute the dismantling of the cell.

The induction of apoptosis by nitrogen mustards is a key component of their anticancer activity. By forcing cells with damaged DNA to undergo apoptosis, these agents prevent the propagation of potentially mutated cells.

Kinetic Studies of Alkylating Activity in Biological Media

The alkylating activity of this compound is not instantaneous and is influenced by the biological environment. Kinetic studies are crucial for understanding the rate at which the active alkylating species are formed and react with their cellular targets.

A study on a redox derivative of bis(2-chloroethylamine), designed for brain delivery, provides insights into the kinetic behavior of such compounds in biological media. researchgate.net In vitro kinetic studies of this derivative, referred to as CDS-mustard, demonstrated that its rate of oxidation followed pseudo-first-order kinetics with reasonable half-lives in human plasma, whole human blood, and whole rat blood. researchgate.net This indicates that the conversion to the active alkylating species occurs at a measurable and sustained rate within a biological context.

The table below presents the stability of the CDS-mustard in various biological media over time, as indicated by its concentration.

| Time (hours) | Concentration in Human Plasma (µg/ml) | Concentration in Whole Human Blood (µg/ml) | Concentration in Whole Rat Blood (µg/ml) |

| 0 | 100 | 100 | 100 |

| 1 | 95 | 92 | 90 |

| 2 | 88 | 85 | 82 |

| 4 | 75 | 70 | 65 |

| 8 | 55 | 50 | 45 |

| 12 | 40 | 35 | 30 |

| 24 | 20 | 15 | 10 |

Data is hypothetical and for illustrative purposes based on the trends described in the cited literature.

These kinetic parameters are vital for understanding the bioavailability and duration of action of such alkylating agents in a physiological setting. The rate of formation of the reactive aziridinium ion from this compound and its subsequent reactions with biomolecules will ultimately determine its cytotoxic efficacy.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Benzyl (B1604629) Amine Moiety on Alkylating Efficacy

The benzylamine (B48309) moiety in o-Chloro-bis(2-chloroethyl)benzylamine plays a crucial role in modulating its alkylating efficacy. The nitrogen atom of the bis(2-chloroethyl)amine (B1207034) group is central to the molecule's reactivity. Its lone pair of electrons initiates an intramolecular cyclization, forming a highly reactive aziridinium (B1262131) ion, which is the ultimate alkylating species. wikipedia.orgnih.gov The nature of the substituent on this nitrogen atom significantly influences the rate of aziridinium ion formation and, consequently, the compound's reactivity and cytotoxicity.

In aromatic nitrogen mustards, the electron-withdrawing nature of the aromatic ring, such as the o-chlorobenzyl group, delocalizes the nitrogen's lone pair, reducing its nucleophilicity. ebrary.net This delocalization slows down the formation of the aziridinium ion, making the compound less reactive and more stable than its aliphatic counterparts like mechlorethamine. ebrary.netbiointerfaceresearch.com This reduced reactivity allows for a greater chance of the drug reaching its target, such as DNA, before undergoing hydrolysis or reacting with other cellular nucleophiles. ebrary.net The substituent on the aromatic ring can further fine-tune this electronic effect, thereby modulating the alkylating activity.

Impact of Chlorine Substituents on Aromatic Ring and Chloroethyl Chains

The chlorine substituents, both on the aromatic ring and on the ethyl chains, are critical determinants of the biological activity of this compound.

Aromatic Ring Chlorine: The chlorine atom at the ortho-position of the benzyl group is an electron-withdrawing group. This property decreases the electron density on the nitrogen atom, which in turn reduces the rate of aziridinium ion formation. ebrary.net This modulation of reactivity is a key feature of aromatic nitrogen mustards, contributing to their improved selectivity and reduced systemic toxicity compared to the highly reactive aliphatic mustards. The position and number of halogen substituents on the aromatic ring can be varied to systematically alter the electronic properties and thus the alkylating potency of the molecule. eurochlor.org

Chloroethyl Chains: The two 2-chloroethyl groups are the "warheads" of the molecule, directly participating in the alkylation of nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) in DNA. wikipedia.org The chlorine atoms on these chains are the leaving groups in the intramolecular cyclization reaction that forms the aziridinium ion. The presence of two such arms allows for the formation of interstrand and intrastrand cross-links in DNA, a critical lesion that can trigger apoptosis and cell death. wikipedia.orgeurekaselect.com The reactivity of these chloroethyl chains is paramount to the compound's cytotoxic mechanism.

Steric and Electronic Effects on Aziridinium Ion Formation and Reactivity

The formation of the aziridinium ion is the rate-determining step for the alkylating activity of nitrogen mustards. ebrary.netnih.gov Both steric and electronic factors associated with the benzylamine moiety significantly influence this process.

Electronic Effects: As previously discussed, the electronic nature of the substituent on the nitrogen atom is a primary determinant of reactivity. Electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the nitrogen, slowing the formation of the aziridinium ion. ebrary.netnih.gov Conversely, electron-donating groups would be expected to increase the rate of formation. This principle allows for the rational design of nitrogen mustards with a wide range of reactivities.

Steric Effects: The steric bulk of the substituent attached to the nitrogen can also influence the rate of cyclization. A bulky substituent can sterically hinder the approach of the nitrogen's lone pair to the β-carbon of the chloroethyl chain, thereby slowing down the formation of the three-membered aziridinium ring. While the o-chlorobenzyl group is not exceptionally bulky, modifications to this part of the molecule could introduce significant steric effects that would need to be considered in the design of new analogues. mdpi.comnih.gov

The reactivity of the formed aziridinium ion is also subject to these effects. The stability and electrophilicity of the aziridinium ion will be influenced by the electronic properties of the group attached to the nitrogen. A more electron-withdrawing group can destabilize the positively charged aziridinium ring, potentially making it a more potent electrophile. researchgate.net

Design and Synthesis of Analogues for Mechanistic Probing

To further understand the mechanism of action and to develop compounds with improved properties, various analogues of nitrogen mustards have been designed and synthesized. These efforts often focus on systematically altering different parts of the molecule.

Modifications to the aromatic ring are a common strategy to modulate the activity of aromatic nitrogen mustards. Introducing different substituents at various positions on the phenyl ring allows for a fine-tuning of the electronic and steric properties of the molecule. For example, the introduction of additional electron-withdrawing or electron-donating groups can systematically alter the reactivity of the mustard. nih.gov Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to compounds with different pharmacokinetic and pharmacodynamic properties. For instance, the replacement of the aromatic ring in chlorambucil (B1668637) with an N-methyl benzimidazole (B57391) moiety led to the development of bendamustine, a drug with a distinct activity profile. biointerfaceresearch.com

Table 1: Examples of Aromatic Ring Modifications in Nitrogen Mustards and Their Rationale

| Modification | Rationale | Potential Outcome |

| Introduction of electron-donating groups | Increase the rate of aziridinium ion formation | Higher reactivity, potentially higher cytotoxicity |

| Introduction of electron-withdrawing groups | Decrease the rate of aziridinium ion formation | Lower reactivity, potentially improved selectivity |

| Replacement with larger aromatic systems (e.g., naphthalene) | Alter DNA binding properties (e.g., intercalation) | Modified mechanism of action, altered target specificity |

| Introduction of ionizable groups (e.g., -COOH) | Improve water solubility | Altered pharmacokinetic properties |

The structure of the alkylating arms is another key area for modification. While the bis(2-chloroethyl)amine moiety is the classic pharmacophore, variations in the length and branching of these chains can have a profound impact on biological activity. Changing the length of the alkyl chain can affect the geometry of the DNA cross-links formed. Shorter chains may impose more rigid conformational constraints. researchgate.net Introducing branching on the alkyl chains can influence the rate of aziridinium ion formation and the reactivity of the subsequent alkylating species due to steric and electronic effects.

Table 2: Hypothetical Variations in Alkylating Arm Structure and Potential Consequences

| Variation | Potential Consequence on Activity |

| Shortening the alkyl chain (e.g., to chloroethylmethylamine) | May alter the type of DNA adducts formed; potential for monofunctional alkylation. |

| Lengthening the alkyl chain (e.g., to 3-chloropropyl) | May form a less strained six-membered ring intermediate (tetrahydropyridinium ion) instead of the aziridinium ion, altering reactivity. |

| Branching on the α-carbon | Could sterically hinder the attack of the nitrogen on the β-carbon, slowing cyclization. |

| Branching on the β-carbon | Could influence the stability and reactivity of the resulting aziridinium ion. |

A significant area of research in the field of nitrogen mustards is the development of prodrugs. Prodrugs are inactive or less active molecules that are converted into the active cytotoxic species under specific conditions, for example, in the microenvironment of a tumor. nih.govacs.org This approach aims to improve the selectivity and reduce the systemic toxicity of these highly reactive compounds.

Several strategies have been explored for the design of nitrogen mustard prodrugs:

Bioreductive Prodrugs: These prodrugs are designed to be activated in the hypoxic (low oxygen) environment often found in solid tumors. nih.govacs.org For example, a nitrobenzyl group can be attached to the mustard nitrogen. Under hypoxic conditions, the nitro group can be reduced to an electron-donating amino group, thereby "switching on" the alkylating activity of the mustard. biointerfaceresearch.com

Enzyme-Activated Prodrugs: This strategy involves designing a prodrug that is a substrate for an enzyme that is overexpressed in cancer cells. For example, phosphoramide (B1221513) mustards like cyclophosphamide (B585) are inactive until they are metabolized by cytochrome P450 enzymes in the liver to their active forms. mdpi.com

pH-Sensitive Prodrugs: The slightly acidic environment of some tumors can be exploited to trigger the activation of a prodrug. This can be achieved by incorporating pH-labile linkages that cleave at lower pH, releasing the active nitrogen mustard. researchgate.net

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT): These are more complex, two-step approaches. In ADEPT, an antibody that recognizes a tumor-specific antigen is conjugated to an enzyme. After the antibody-enzyme conjugate localizes to the tumor, a non-toxic prodrug is administered, which is then converted to the active cytotoxic drug by the enzyme at the tumor site. GDEPT involves introducing a gene encoding for a non-human enzyme into cancer cells, which then allows for the specific activation of a prodrug at the tumor site. nih.govmdpi.com

These innovative prodrug strategies hold promise for improving the therapeutic index of nitrogen mustards by concentrating their cytotoxic effects at the site of the tumor while minimizing damage to healthy tissues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bis(2-chloroethyl)benzylamine Derivatives

QSAR studies on analogous aromatic nitrogen mustards have successfully formulated mathematical models to correlate the chemical structure of these compounds with their biological activities, such as toxicity (LD50) and antitumor effects. These models are essential for the rational design of new, more effective, and potentially less toxic anticancer agents.

Research Findings

A pivotal study on 27 aromatic nitrogen mustards derived from benzoic acids established that their biological properties are significantly correlated with three main parameters: the rate of hydrolysis, lipophilicity, and steric factors. nih.gov The chemical reactivity of the nitrogen mustard group, quantified by the logarithm of the hydrolysis rate constant (log k66), was found to be of primary importance in dictating the biological outcomes. nih.gov

Furthermore, the lipophilicity of the molecules, represented by the π constant, and their steric properties, represented by the MDT parameter, were also crucial components of the QSAR models. nih.gov A particularly noteworthy finding from this research was the favorable influence of ortho-substitution on the biological activity of these aromatic nitrogen mustards. nih.gov This observation is directly pertinent to this compound, which features a chlorine atom at the ortho position of the benzyl ring.

The general agreement of these findings with earlier work by Hansch et al. on different series of nitrogen mustards lends further support to the validity of these physicochemical descriptors in predicting the activity of this class of compounds. nih.gov

The following interactive table summarizes the key molecular descriptors identified in QSAR studies of aromatic nitrogen mustards and their general influence on biological activity.

| Molecular Descriptor | Symbol | Influence on Biological Activity |

| Rate of Hydrolysis | log k66 | A primary determinant of chemical reactivity and biological properties. nih.gov |

| Lipophilicity Constant | π | Affects the transport and distribution of the compound. |

| Steric Parameters | MDT | Influences the binding affinity to target molecules. |

| Ortho-Substitution | - | Generally observed to have a favorable effect on activity. nih.gov |

While a specific QSAR equation for this compound is not provided in the referenced literature, the established models for structurally similar compounds suggest that its biological activity is a function of its electronic, hydrophobic, and steric properties. The ortho-chloro substituent likely modulates these properties in a way that enhances its efficacy.

The table below illustrates a hypothetical structure-activity relationship for a series of substituted bis(2-chloroethyl)benzylamine derivatives, based on the findings from related aromatic nitrogen mustards. The activity data is illustrative to demonstrate the principles of QSAR.

| Compound | Substitution Position | log(1/C) (Hypothetical Activity) | π (Lipophilicity) | log k66 (Hydrolysis Rate) | MDT (Steric Parameter) |

| 1 | H | 4.5 | 1.0 | -2.5 | 1.0 |

| 2 | o-Chloro | 5.2 | 1.7 | -2.2 | 1.5 |

| 3 | m-Chloro | 4.8 | 1.7 | -2.3 | 1.5 |

| 4 | p-Chloro | 4.7 | 1.7 | -2.4 | 1.5 |

| 5 | o-Methyl | 5.0 | 1.5 | -2.6 | 1.3 |

| 6 | p-Nitro | 4.2 | 0.8 | -1.8 | 1.8 |

Further research focusing specifically on a series of substituted bis(2-chloroethyl)benzylamines would be necessary to develop a precise and predictive QSAR model for this compound and to fully elucidate the quantitative impact of the ortho-chloro substituent on its anticancer activity.

Advanced Research Applications and Derivatization Strategies

Utilization as a Biochemical Reagent in Life Science Research

The core of o-Chloro-bis(2-chloroethyl)benzylamine's utility as a biochemical reagent lies in the N,N-bis(2-chloroethyl)amino group, a classic nitrogen mustard functional group. researchgate.net This group is known for its reactivity, particularly its ability to participate in nucleophilic substitution reactions. cymitquimica.com In a biological context, this reactivity translates to the alkylation of nucleophilic biomolecules. The two chloroethyl groups can form highly reactive aziridinium (B1262131) ions, which then readily react with cellular components like DNA and proteins. This mechanism is the foundation of the cytotoxic properties of nitrogen mustards, which were initially investigated for their effects on rapidly proliferating cells and led to the development of early chemotherapy agents.

In life science research, this alkylating capability is harnessed to study cellular processes. Derivatives of bis(2-chloroethyl)amine (B1207034) are used as tools to investigate DNA damage and repair mechanisms. By inducing alkylation, researchers can probe the cellular response to specific types of DNA lesions. The kinetics of hydrolysis and the nature of the DNA-binding products formed by related nornitrogen mustards have been the subject of detailed studies. sigmaaldrich.com The benzyl (B1604629) group, particularly with substituents like the ortho-chloro group, modifies the lipophilicity and electronic properties of the molecule, influencing its transport into cells and its reactivity at the target site, making it a subject of interest for structure-activity relationship studies.

Integration into Conjugates for Targeted Delivery in Research Models

The development of systems for delivering active chemical moieties to specific tissues or cellular compartments is a significant area of research. The reactive bis(2-chloroethyl)amine group can be integrated into larger molecular systems designed for targeted delivery, allowing researchers to study its effects with greater spatial control in experimental models.

A major challenge in studying the effects of compounds on the central nervous system (CNS) is overcoming the blood-brain barrier (BBB). researchgate.net The BBB restricts the passage of many polar and hydrophilic molecules. researchgate.net One advanced strategy to circumvent this barrier involves a redox-based chemical delivery system (CDS), analogous to the endogenous NADH/NAD+ system. researchgate.net

This approach has been explored for delivering the bis-(2-chloroethyl)amine moiety to the brain. researchgate.net The strategy involves attaching the active compound to a lipophilic dihydropyridine (B1217469) carrier. This conjugate is lipid-soluble and can penetrate the BBB. Once inside the CNS, the dihydropyridine carrier is oxidized enzymatically to its corresponding quaternary pyridinium (B92312) salt. researchgate.net This charged molecule is now hydrophilic and is "locked" within the brain, as it cannot easily diffuse back across the BBB. Subsequently, slow cleavage of the bond linking the carrier and the active compound results in a sustained release of the therapeutic moiety directly within the brain. researchgate.net This method allows for the brain-specific delivery of alkylating agents for potential use in CNS antitumor research models. researchgate.net While this research utilized the core bis-(2-chloroethyl)amine, the principle is directly applicable to derivatives such as this compound, where the benzylamine (B48309) portion can be used as the linking structure to the carrier.

Reactive oxygen species (ROS) are known to modulate the permeability of the BBB, in part by affecting the expression of transporters like P-glycoprotein and activating matrix metalloproteinases that remodel the extracellular matrix. nih.gov Research into redox-activated delivery systems is therefore highly relevant to understanding and potentially overcoming these physiological barriers.

For in vitro studies, ensuring a compound enters the target cells is crucial. Attaching the this compound molecule to larger carrier molecules can enhance its cellular uptake. This strategy is particularly useful for overcoming efflux pumps or for targeting specific cell types that express receptors for the carrier molecule. For example, a glucuronylated prodrug of nornitrogen mustard has been synthesized to leverage specific enzyme activity for drug release. sigmaaldrich.com This general approach of conjugation can be adapted for various research purposes, as summarized in the table below.

| Carrier Type | Rationale for Conjugation | Potential Research Application |

| Peptides | Target specific cell surface receptors for receptor-mediated endocytosis. | Studying the effects of alkylation in specific cancer cell lines overexpressing a target receptor. |

| Antibodies | Achieve high specificity for a particular cellular antigen (Antibody-Drug Conjugate model). | Investigating cell-type-specific cytotoxicity in co-culture models. |

| Polymers | Increase solubility and modify pharmacokinetic properties in experimental setups. | Examining the effects of sustained intracellular release of the alkylating agent. |

Role in the Synthesis of Complex Heterocyclic Systems and Ligands for Coordination Chemistry

Beyond its biological applications, the molecular structure of this compound serves as a valuable building block in synthetic chemistry for constructing more complex molecules.

The benzylamine portion of the molecule provides a robust scaffold for building complex heterocyclic systems. The two chloroethyl groups are excellent leaving groups, making the compound an ideal precursor for cyclization reactions. A prominent example is its use in the synthesis of piperidine (B6355638) derivatives. google.com

In a well-documented synthetic pathway, N,N-bis(2-chloroethyl)benzylamine is reacted with phenylacetonitrile (B145931) in the presence of a strong base like sodium amide or under phase-transfer catalysis conditions. google.com This reaction results in a double alkylation of the phenylacetonitrile, leading to the formation of a 1-benzyl-4-cyano-4-phenylpiperidine ring system. google.comprepchem.com This piperidine derivative is a key intermediate in the synthesis of the analgesic meperidine. google.com The process demonstrates how the benzylamine structure directs the formation of a complex six-membered nitrogen-containing heterocycle.

The table below outlines the key steps and findings from a patented process for this synthesis. google.com

| Step | Reactants | Reagents/Conditions | Product | Reported Yield |

| 1 | Benzyl chloride + N,N-bis(2-hydroxyethyl)amine | Sodium carbonate, 70-100°C | N,N-bis(2-hydroxyethyl)benzylamine | ~52% |

| 2 | N,N-bis(2-hydroxyethyl)benzylamine | Thionyl chloride in Toluene (B28343), 65-75°C | N,N-bis(2-chloroethyl)benzylamine | ~94% (in solution) |

| 3 | N,N-bis(2-chloroethyl)benzylamine + Phenylacetonitrile | Toluene, 50% NaOH, Tetra-n-butylammonium hydrogen sulfate | 1-benzyl-4-cyano-4-phenylpiperidine | Up to ~77% |

Data sourced from U.S. Patent 4,748,276A. google.com

The nitrogen atom of the benzylamine group can act as a Lewis base, capable of donating its lone pair of electrons to coordinate with a metal center. This makes the benzylamine scaffold a candidate for designing ligands for coordination chemistry. By modifying the groups attached to the nitrogen, tridentate N-donor ligands can be synthesized. mdpi.com

For instance, related structures like N,N-bis(2-quinolinylmethyl)benzylamine have been synthesized and used to form stable mononuclear and dinuclear metal complexes with iron(II), copper(II), and nickel(II). mdpi.com In these complexes, the central amine nitrogen and the two nitrogen atoms from the quinolinyl groups bind to the metal ion, forming flexible five-membered chelate rings. mdpi.com These complexes have been studied for their potential as anticancer therapeutics by examining their binding affinity to DNA and bovine serum albumin (BSA). mdpi.com

The potential for this compound to act as a ligand precursor is significant. While the chloroethyl groups are reactive, they could be substituted with other donor groups (such as pyridyl or quinolinyl moieties) to create novel multidentate ligands. The electronic and steric properties of these ligands could be fine-tuned by the o-chloro substituent on the benzyl ring, potentially influencing the stability, reactivity, and catalytic activity of the resulting metal complexes.

Conformational Studies of Benzylamine Derivatives in Solution

The solution-state conformation of benzylamine derivatives is governed by a delicate interplay of steric and electronic effects. The rotation around the C(aryl)-C(alkyl) and C(alkyl)-N bonds gives rise to various conformers with distinct energies and populations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational preferences and the energy barriers associated with their interconversion.

For N,N-dialkylbenzylamines, the presence of bulky substituents on the nitrogen atom can significantly hinder rotation around the C-N bond. In the case of this compound, the ortho-chloro substituent introduces a significant steric barrier, further restricting the conformational freedom of the molecule.

Studies on protonated benzylamines have demonstrated that the steric effect of substituents on the nitrogen atom plays a crucial role in determining the rotational barriers. The order of decreasing steric hindrance has been established as: isopropyl, phenyl > benzyl ≈ ethyl > methyl. cdnsciencepub.comresearchgate.net This suggests that the two 2-chloroethyl groups in this compound, being comparable in size to ethyl or benzyl groups, will contribute to a notable rotational barrier.

Computational studies on ortho-substituted tertiary aromatic amides, which share structural similarities with the target molecule, have shown that ortho-chloro substitution dramatically increases the rotational barriers around both the N–C(O) and C–C(O) axes. nsf.gov This is attributed to the steric repulsion between the ortho-substituent and the groups attached to the nitrogen. While not a direct analogue, this provides strong evidence that the ortho-chloro group in this compound will similarly elevate the rotational barrier around the C(aryl)-CH2 bond.

Dynamic NMR (DNMR) spectroscopy is a key technique for quantifying the energy barriers of conformational exchange processes. In N,N-disubstituted benzylamides, for example, the hindered rotation around the C-N amide bond leads to distinct NMR signals for the different conformers at low temperatures, which coalesce as the temperature increases. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

Based on these related studies, it can be inferred that this compound in solution likely exists as a mixture of conformers with a significant energy barrier to rotation around the C(aryl)-CH₂ bond due to the steric clash between the ortho-chloro group and the bulky bis(2-chloroethyl)amino moiety. The preferred conformation would likely involve the C-N bond being oriented away from the ortho-chloro substituent to minimize steric repulsion.

The following table summarizes representative rotational energy barriers for related compounds, providing a basis for estimating the conformational dynamics of this compound.

| Compound | Rotational Barrier (Method) | ΔG‡ (kcal/mol) | Reference |

| N-Benzhydrylformamide | Aryl rotation (DFT) | 2.5 | mdpi.com |

| o-Fluoro-N-benzhydrylformamide | Aryl rotation (DFT) | 5.5 | mdpi.com |

| o-Chloro-N-benzhydrylformamide | Aryl rotation (DFT) | 6.2 | mdpi.com |

| o-Bromo-N-benzhydrylformamide | Aryl rotation (DFT) | 6.5 | mdpi.com |

| o-Iodo-N-benzhydrylformamide | Aryl rotation (DFT) | 9.8 | mdpi.com |

| N,N-Dimethylacetamide | C-N bond rotation (NMR) | 12-80 kJ/mol (2.9-19.1 kcal/mol) | montana.edu |

| 4-(Phenyl)acetyl morpholine | C-N bond rotation (NMR) | Not specified | researchgate.net |

Analytical and Characterization Techniques in Research on O Chloro Bis 2 Chloroethyl Benzylamine

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for elucidating the molecular structure of newly synthesized compounds. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints for their identity and structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While specific spectral data for o-Chloro-bis(2-chloroethyl)benzylamine is not widely published, the expected chemical shifts can be inferred from closely related structures and fundamental principles. For instance, the ¹H NMR spectrum of the related compound Bis(2-chloroethyl)amine (B1207034) hydrochloride shows signals for the protons on the chloroethyl groups. chemicalbook.com

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the o-chlorobenzyl group, the benzylic methylene (B1212753) (CH₂) protons, and the two sets of methylene protons of the bis(2-chloroethyl) groups. The integration of these signals would correspond to the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal adjacent proton relationships, confirming the connectivity of the molecule. Similarly, ¹³C NMR would show distinct peaks for each unique carbon atom, including those in the aromatic ring, the benzylic carbon, and the chloroethyl chains. researchgate.net

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~7.0-7.5 | Multiplet |

| Benzylic (Ar-CH₂) | ~3.6-3.8 | Singlet |

| N-CH₂-CH₂-Cl | ~3.4-3.6 | Triplet |

| N-CH₂-CH₂-Cl | ~2.8-3.0 | Triplet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would be expected to display several characteristic absorption bands corresponding to its constituent parts.

Key absorptions would include C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl chains. libretexts.org The presence of the tertiary amine would be indicated by C-N stretching vibrations, although these can sometimes be weak and appear in the complex fingerprint region. libretexts.org Finally, a distinct absorption band corresponding to the C-Cl stretch would confirm the presence of the chloroalkyl groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Alkyl C-H | Stretching | 2850-2960 |

| Tertiary Amine (C-N) | Stretching | 1000-1250 |

| Alkyl Halide (C-Cl) | Stretching | 600-800 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₄Cl₃N, giving it a specific molecular weight that can be precisely determined by high-resolution mass spectrometry. nih.gov

When subjected to ionization, the molecule will form a molecular ion (M⁺). Under further analysis, such as in tandem mass spectrometry (MS/MS), this ion will break apart into smaller, characteristic fragment ions. For benzylamines, fragmentation often involves cleavage of bonds adjacent to the nitrogen atom. nih.gov Expected fragmentation pathways for this compound could include the loss of a chloroethyl group or the cleavage of the bond between the nitrogen and the benzylic carbon, resulting in the formation of an o-chlorobenzyl cation or a bis(2-chloroethyl)aminium ion.

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~265/267/269 |

| [M - CH₂Cl]⁺ | Loss of a chloromethyl radical | ~216/218/220 |

| [M - CH₂CH₂Cl]⁺ | Loss of a chloroethyl radical | ~202/204/206 |

| [C₇H₆Cl]⁺ | o-Chlorobenzyl cation | ~125/127 |

Note: Predicted m/z values reflect the isotopic distribution of chlorine (³⁵Cl and *³⁷Cl).*

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the target compound from impurities, starting materials, and by-products. It is widely used to monitor the progress of a chemical reaction and to assess the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. In the synthesis of related compounds like N,N-bis(2-chloroethyl)benzylamine, GC/MS has been effectively used to analyze the reaction mixture, allowing for the identification of the desired product as well as various by-products. prepchem.com This technique provides a retention time for each component from the GC column and a corresponding mass spectrum, enabling positive identification and assessment of the reaction's yield and purity. prepchem.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. It is especially useful for compounds that are not sufficiently volatile for GC analysis. Methods have been developed for the quantitative analysis of the core structure, bis(2-chloroethyl)amine, often as a genotoxic impurity in pharmaceutical substances. researchgate.netresearchgate.net

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmerckmillipore.com Detection can be achieved using various detectors, including UV-Vis (as the benzyl (B1604629) group is a chromophore), Evaporative Light Scattering (ELSD), or mass spectrometry (LC/MS) for higher sensitivity and specificity. researchgate.netmerckmillipore.com For accurate quantification, the method must be validated according to established guidelines, demonstrating linearity, accuracy, precision, and defined limits of detection (LOD) and quantification (LOQ). researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and 50 mM ammonium (B1175870) acetate, pH 5.9 (85:15 v/v) | merckmillipore.com |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.netmerckmillipore.com |

| Detection | Mass Spectrometry (ESI-MRM) or ELSD | researchgate.netmerckmillipore.com |

| Column Temperature | 30-40 °C | researchgate.netmerckmillipore.com |

In Vitro Alkylating Activity Assays for Mechanistic Investigations

The defining characteristic of this compound is its alkylating capability, which is central to its biological activity. In vitro assays are fundamental in dissecting the mechanisms of this activity, primarily focusing on its interaction with biologically relevant nucleophiles, such as DNA. These assays are designed to identify the sites of alkylation, the nature of the adducts formed, and the kinetics of the reactions.

A key mechanistic feature of bis(2-chloroethyl)amines is the intramolecular formation of a highly reactive aziridinium (B1262131) ion. This intermediate is a potent electrophile that readily reacts with nucleophilic sites on other molecules. In a biological context, the primary target for alkylation is DNA.

Guanine (B1146940) Alkylation:

Research on analogous chloroethylating agents has consistently shown that the N7 position of guanine is a major site of alkylation within the DNA structure. nih.gov The process typically involves the nucleophilic attack of the N7 atom of guanine on the electrophilic aziridinium ion formed from this compound. This results in the formation of a monofunctional adduct. Given that the molecule possesses two chloroethyl groups, it can subsequently undergo a second alkylation reaction, potentially leading to the formation of DNA cross-links. These cross-links can be either intrastrand (between two guanines on the same DNA strand) or interstrand (between guanines on opposite strands), which are particularly cytotoxic.

Further studies on similar compounds have also identified alkylation at the O6 position of guanine. researchgate.net This type of adduct is significant as it can lead to mispairing during DNA replication and is a key lesion repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). researchgate.net The formation of O6-(2-chloroethyl)guanine can subsequently lead to the generation of highly cytotoxic G-C ethane (B1197151) cross-links. researchgate.net

Assay Methodologies:

To investigate these interactions, a common in vitro assay involves incubating this compound with purified DNA or specific oligonucleotides of known sequence. Following the incubation period, the DNA is typically subjected to enzymatic or chemical degradation to release the modified nucleobases.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is a powerful technique used to separate and identify the resulting DNA adducts. By comparing the retention times and mass spectra of the experimental samples with those of synthesized standards, researchers can unequivocally identify the structure of the adducts.

The DNA sequence selectivity of alkylation can be examined using techniques based on the Maxam-Gilbert sequencing method. nih.gov In this approach, DNA of a known sequence is treated with the alkylating agent, and subsequent chemical treatment leads to strand cleavage at the modified bases. Analysis of the cleavage products on a sequencing gel reveals the specific guanine residues that are preferentially alkylated. nih.gov

The following table summarizes the expected outcomes from in vitro alkylating activity assays with this compound based on studies of analogous compounds.

| Assay Type | Target Molecule | Expected Major Adducts | Analytical Technique | Mechanistic Insight |

| DNA Alkylation Assay | Purified DNA / Oligonucleotides | N7-(2-chloroethyl)benzylamino-guanine | HPLC-MS/MS | Identification of primary alkylation sites |

| O6-(2-chloroethyl)benzylamino-guanine | HPLC-MS/MS | Insight into mutagenic potential | ||

| Bis-(guanin-N7-yl)ethyl-benzylamine (Cross-link) | HPLC-MS/MS | Evidence of DNA cross-linking ability | ||

| Sequence Selectivity Assay | Defined DNA sequence (e.g., plasmid) | Preferential alkylation at specific guanine residues | Gel Electrophoresis (Maxam-Gilbert sequencing) | Understanding of sequence-dependent reactivity |

Crystallographic Studies for Solid-State Structural Analysis

While the specific crystal structure of this compound is not publicly available, the crystallographic analysis of structurally related compounds provides a clear indication of the type of data and insights that would be obtained. For instance, the crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride, a related benzylamine (B48309) derivative, has been determined. researchgate.net

Methodology of X-ray Crystallography:

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, leading to the final molecular structure.

Structural Insights from Crystallography:

A crystallographic study of this compound would reveal:

Bond Lengths and Angles: Accurate measurements of all covalent bond lengths (e.g., C-C, C-N, C-Cl) and the angles between them. Deviations from standard values can indicate electronic effects or strain within the molecule.

Intermolecular Interactions: In the solid state, molecules are packed in a crystal lattice, held together by various intermolecular forces such as van der Waals forces, and in the case of a hydrochloride salt, hydrogen bonds. researchgate.net Crystallography elucidates these interactions, which can influence the physical properties of the compound.

The table below presents the type of crystallographic data that would be generated for this compound, using data for the related compound (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride as a representative example. researchgate.net

| Parameter | Representative Data for a Related Compound | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice |

| Space Group | P21/n | The specific symmetry elements within the crystal |

| Unit Cell Dimensions | a = 6.5717 (10) Å, b = 11.8058 (17) Å, c = 16.201 (2) Å | The dimensions of the repeating unit of the crystal |

| β = 97.374 (3)° | The angle of the unit cell for non-orthogonal systems | |

| Volume (V) | 1246.5 (3) ų | The volume of the unit cell |

| Molecules per Unit Cell (Z) | 4 | The number of molecules in the repeating unit |

| Calculated Density (Dx) | 1.344 Mg m⁻³ | The theoretical density of the crystal |

This detailed structural information is invaluable for computational modeling and for understanding how the molecule's shape and electronic properties contribute to its reactivity and interaction with biological targets.

Future Research Directions and Unexplored Avenues

Computational Chemistry and Molecular Dynamics Simulations of Interactions with Biomolecules

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools for elucidating the intricate interactions between o-Chloro-bis(2-chloroethyl)benzylamine and biological macromolecules at an atomic level. While experimental studies have established that nitrogen mustards alkylate DNA, primarily at the N7 position of guanine (B1146940), computational models can provide a deeper, dynamic understanding of this process. wikipedia.orgnih.govpharmacologyeducation.org

Future computational studies could focus on several key areas:

Aziridinium (B1262131) Ion Formation and Reactivity: Aromatic nitrogen mustards, in contrast to their aliphatic counterparts, exhibit different reactivity due to the electronic influence of the aromatic ring. acs.org Computational models, such as those using quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can precisely model the formation of the highly electrophilic aziridinium ion from this compound. acs.orgscirp.org These simulations can predict the stability and reactivity of this intermediate, providing insight into the rate-limiting steps of the alkylation reaction. acs.org

DNA Sequence Specificity: Research has shown that nitrogen mustards exhibit some sequence selectivity, often targeting runs of guanines. ucl.ac.uk MD simulations of the compound interacting with various DNA sequences can help explain these preferences. nih.govnih.gov By simulating the binding energies and conformational changes in the DNA duplex upon adduct formation, researchers can predict which genomic regions are more susceptible to alkylation. nih.gov

Interaction with Proteins: Beyond DNA, proteins are known targets of alkylating agents. rsc.org Computational docking and MD simulations can be employed to identify potential amino acid residues (such as cysteine, histidine, and lysine) on key proteins that are susceptible to alkylation by this compound. oncohemakey.com This could reveal previously unknown protein targets and explain off-target effects.

A summary of potential computational research avenues is presented below.

| Research Focus Area | Computational Method | Potential Insights |

| Reaction Mechanism | Quantum Mechanics (QM), QM/MM | Detailed energy profiles of aziridinium ion formation and DNA alkylation. |

| DNA Interaction | Molecular Dynamics (MD) Simulations | Understanding sequence selectivity, DNA conformational changes, and stability of DNA adducts. nih.gov |

| Protein Binding | Molecular Docking, MD Simulations | Identification of novel protein targets and specific amino acid alkylation sites. oncohemakey.com |

These computational approaches are crucial for building predictive models of bio-reactivity and for the rational design of new, more selective compounds. nih.gov

Exploration of Novel Alkylation Targets beyond DNA and Proteins

The biological activity of nitrogen mustards has historically been attributed to their ability to alkylate DNA and proteins. rsc.org While these interactions are undeniably critical, the full spectrum of potential biomolecular targets remains an area ripe for exploration. The high reactivity of the aziridinium ion intermediate suggests that other nucleophilic biomolecules could also be targets. nih.gov

Future research should aim to identify and characterize these non-canonical targets:

RNA Molecules: Various RNA species (mRNA, tRNA, rRNA, and non-coding RNAs) contain nucleophilic sites similar to those in DNA and play crucial roles in cellular function. Alkylation of RNA could disrupt protein synthesis, RNA processing, and regulatory functions. Investigating the interaction of this compound with specific RNA structures could unveil new mechanisms of action.

Lipids and Membranes: Cell membranes are rich in phospholipids (B1166683) containing phosphate (B84403) groups that could act as nucleophiles. Alkylation of membrane lipids could alter membrane fluidity, permeability, and the function of membrane-bound proteins, representing a completely novel mechanism of cytotoxicity.

Metabolites and Co-factors: Small molecule metabolites containing thiol groups, such as glutathione, are known to react with and detoxify alkylating agents. oaepublish.com However, other essential metabolites and co-factors with nucleophilic centers could also be unintentionally alkylated, leading to metabolic disruption. Identifying these interactions could provide a more comprehensive picture of the compound's cellular effects.

The identification of novel targets will require sensitive analytical techniques capable of detecting and characterizing adducts on a diverse range of biomolecules.

Development of Advanced Analytical Tools for In Situ Mechanistic Studies

Understanding the precise mechanism and kinetics of this compound's reactions within a complex biological environment requires sophisticated analytical tools. Current methods often rely on analyzing the end-products of alkylation. nih.gov A significant future direction is the development of techniques that can monitor these reactions in real-time and in situ.

Promising areas for development include:

Advanced Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for identifying DNA and protein adducts. oncohemakey.com Future advancements could focus on developing MS-based proteomics and metabolomics workflows specifically designed to capture and identify adducts on a wider range of biomolecules, including RNA and lipids, from complex cellular lysates.

Spectroscopic Techniques: The application of techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy could allow for the non-invasive, real-time monitoring of the compound's activation and binding within cellular models.

In Vitro Transcription Assays: Synchronized in vitro transcription assays have been used to map alkylation sites on DNA by observing where transcription is blocked. nih.gov Refining these assays could provide higher resolution data on sequence specificity and the impact of adducts on DNA processing.

These advanced analytical methods will be essential for validating the predictions made by computational models and for discovering novel biological targets and pathways affected by this compound. oncohemakey.comiaea.org

Synthesis of Multifunctional Derivatives with Precisely Controlled Reactivity

The synthesis of novel derivatives of this compound represents a key avenue for developing agents with improved properties. The goal is to modulate the compound's reactivity and enhance its specificity for target cells. nih.govresearchgate.net Aromatic mustards already offer lower reactivity compared to aliphatic ones, and this can be further fine-tuned. nih.govnih.gov

Future synthetic strategies could include:

Prodrug Development: One approach is to design prodrugs that are activated under specific conditions found in target tissues, such as hypoxia or the presence of certain enzymes. manchester.ac.uksemanticscholar.org This involves attaching a temporary chemical group to the nitrogen mustard that reduces its reactivity until it is cleaved off by the targeted condition. mdpi.com This strategy aims to confine the alkylating activity to the desired site, minimizing systemic effects.

Hybrid Molecules: The nitrogen mustard moiety can be conjugated to other molecules that have a natural affinity for specific cellular targets. nih.gov For instance, linking it to steroids, peptides, or natural products could facilitate its transport into specific cells or cellular compartments. nih.govmdpi.com This approach combines the alkylating function with a targeting vector to improve selectivity. nih.gov

Modulation of Electronic Properties: The reactivity of the bis(2-chloroethyl)amine (B1207034) group is heavily influenced by the electronic properties of the aromatic ring. nih.gov Synthesizing derivatives with different substituents on the o-chloro-benzyl group allows for precise control over the rate of aziridinium ion formation. This enables the creation of a library of compounds with a range of reactivities, which can be screened for optimal activity and selectivity. nih.govbohrium.com

These synthetic efforts, guided by computational modeling and mechanistic studies, hold the promise of generating next-generation alkylating agents with precisely tailored biological activity. nih.gov

Q & A

Basic: What are the recommended synthetic pathways for o-chloro-bis(2-chloroethyl)benzylamine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves the alkylation of o-chlorobenzylamine (CAS 89-97-4, EC 201-955-8) with bis(2-chloroethyl)amine derivatives. Key steps include controlling stoichiometry to avoid over-alkylation and using aprotic solvents (e.g., dichloromethane) under inert atmospheres to minimize hydrolysis . Optimization involves adjusting reaction temperature (40–60°C) and monitoring pH to stabilize intermediates. Purity can be enhanced via fractional distillation or recrystallization using ethanol/water mixtures. Analytical validation via H NMR (δ 3.6–3.8 ppm for –CHCl groups) and HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities, while GC-MS identifies volatile byproducts (e.g., chloroethyl fragments) .

- Spectroscopy: H/C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm; –CHCl at δ 3.6–3.8 ppm). IR spectroscopy detects N–H stretches (~3300 cm) and C–Cl bonds (~650 cm) .

- Elemental Analysis: Validates molecular formula (CHClN, MW 232.15) with <1% deviation .

Advanced: How does this compound induce DNA alkylation, and what methodological approaches can quantify cross-linking efficiency?

Answer:

The compound’s bis(2-chloroethyl) groups form aziridinium intermediates, which alkylate guanine at the O6 position, leading to interstrand cross-links (ICLs). Methodologies include:

- Comet Assay: Measures DNA strand breaks in treated cells .

- LC-MS/MS: Quantifies adducts (e.g., N7-guanine adducts) using stable isotope internal standards .

- Survival Assays: IC values in cell lines (e.g., melanoma) correlate with cross-link persistence . Contradictions in potency may arise from variable AGT (O6-alkylguanine DNA alkyltransferase) expression, requiring siRNA knockdown controls .

Advanced: How can researchers resolve discrepancies in reported genotoxicity data for this compound?

Answer:

Discrepancies often stem from:

- Model Systems: Rodent vs. human cell lines may differ in repair enzyme activity (e.g., AGT) .

- Dose-Response Curves: Non-linear kinetics at low doses require Hill equation modeling instead of linear regression .

- Metabolic Activation: S9 liver fractions in Ames tests may underestimate in vivo bioactivation; use transgenic cell models (e.g., hCYP-expressing lines) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (NFPA Health Hazard Rating: 3) .

- Ventilation: Use fume hoods to prevent inhalation (vapor pressure ~0.1 mmHg at 25°C) .

- Spill Management: Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .

Advanced: What structural elucidation challenges arise for this compound, and how can crystallography address them?

Answer:

Challenges include conformational flexibility of the chloroethyl groups and disorder in crystal lattices. Solutions:

- Low-Temperature X-Ray Diffraction: Reduces thermal motion artifacts .

- DFT Calculations: Predict stable conformers (e.g., gauche vs. anti chloroethyl orientations) to guide refinement .

- SCXRD (Single-Crystal X-Ray): Resolves absolute configuration; requires high-purity crystals grown via slow evaporation (e.g., in ethyl acetate) .

Advanced: How does this compound compare to structurally similar nitrogen mustards in therapeutic applications?

Answer:

Compared to BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea):

- Mechanism: Both form ICLs, but o-chloro-bis(2-chloroethyl)benzylamine lacks the nitroso group, reducing carbamoylation side effects .